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Abstract
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant class of

driver mutations in various cancers, including acute myeloid leukemia (AML), gliomas, and

cholangiocarcinoma.[1][2] The R140Q mutation, a recurrent alteration in the enzyme's active

site, confers a neomorphic (new function) activity, leading to the production of the

oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] This guide provides a comprehensive

technical overview of the IDH2 R140Q mutation, detailing its biochemical mechanism, the

downstream oncogenic consequences of 2-HG accumulation, key experimental methodologies

for its study, and the therapeutic strategies developed to target this specific vulnerability.

The Biochemical Basis of IDH2 R140Q Neomorphic
Activity
Wild-type (WT) IDH2 is a mitochondrial enzyme crucial to the tricarboxylic acid (TCA) cycle. It

catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently

reducing NADP+ to NADPH.[4][5] The R140Q mutation, a single amino acid substitution at

residue 140, fundamentally alters this function. While the mutant enzyme loses its ability to

efficiently convert isocitrate, it gains the novel capacity to reduce α-KG to (R)-2-
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hydroxyglutarate (2-HG), consuming NADPH in the process.[6][7][8] This switch from an

oxidative to a reductive reaction is the hallmark of its neomorphic activity.[6][9]

Structural analyses suggest that the R140 residue is critical for binding the β-carboxylate group

of isocitrate.[10] Its replacement with glutamine (Q) impairs isocitrate binding while creating a

conformation that favors the binding and subsequent reduction of α-KG.[6][10]

Wild-Type IDH2 Pathway Neomorphic IDH2 R140Q Pathway

Isocitrate

IDH2 (WT)

α-Ketoglutarate

NADP+

NADPH CO2

 Oxidative
 Decarboxylation

α-Ketoglutarate

IDH2 R140Q

(R)-2-Hydroxyglutarate
(Oncometabolite)

NADPH

NADP+

 Neomorphic
 Reduction

Click to download full resolution via product page

Caption: Canonical vs. Neomorphic IDH2 enzymatic reactions.

Downstream Effects: 2-HG as an Oncometabolite
The accumulation of 2-HG to millimolar concentrations in IDH2-mutant cells is the primary

driver of oncogenesis.[4] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor

of numerous α-KG-dependent dioxygenases, which are critical for epigenetic regulation.
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Key targets of 2-HG inhibition include:

TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for DNA

demethylation. Their inhibition by 2-HG leads to widespread DNA hypermethylation.[4][11]

Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes

results in histone hypermethylation, particularly at lysine residues (e.g., H3K4, H3K27,

H3K36).[11][12]

This profound epigenetic remodeling alters gene expression, ultimately leading to a block in

cellular differentiation and promoting uncontrolled cell proliferation—a hallmark of cancer.[12]

[13] In hematopoietic cells, for example, expression of IDH2 R140Q inhibits myeloid

differentiation and expands the population of immature progenitor cells.[13]
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Caption: Downstream oncogenic cascade of the IDH2 R140Q mutation.
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Quantitative Data Summary
The study of IDH2 R140Q has generated significant quantitative data, particularly regarding the

potency of targeted inhibitors and the resulting cellular changes.

Table 1: Inhibitor Potency Against IDH2 R140Q

Compound Target IC₅₀ (nM)
Cell Line /
System

Reference

Enasidenib
(AG-221)

IDH2 R140Q /
R172K

118 (for
R140Q)

TF-1 cells [1]

AGI-6780 IDH2 R140Q 11 U87 cells [1]

CP-17 IDH2 R140Q 40.75 Enzymatic Assay [3][14]

| AG-881 | Pan-IDH1/2 mutant | 118 (for R140Q) | TF-1 cells |[1] |

Table 2: Cellular Effects of IDH2 R140Q Expression and Inhibition

Cell Line Condition
Intracellular 2-
HG

Phenotype Reference

TF-1
IDH2 R140Q
expression

21.44 mM

Blocked
erythropoietin-
induced
differentiation

[12]

TF-1 (R140Q)
+ 1 µM AGI-6780

(28 days)
0.44 mM

Reversal of DNA

hypermethylation

, restored

differentiation

[9][12]

U87MG
IDH2 R140Q

expression

Lower than

R172M mutant

Faster

proliferation

compared to WT

[6]

Primary AML

Blasts
IDH2 R140Q Elevated

Blocked

differentiation
[1]
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| Primary AML Blasts | + Enasidenib (ex vivo) | Reduced | Induced myeloid differentiation |[5] |

Key Experimental Protocols
Measurement of Intracellular 2-HG by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate

quantification of 2-HG.

Cell Lysis and Metabolite Extraction:

Harvest approximately 3 million cells by centrifugation.

Wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by sonication in 400 µL of ice-chilled water.[15]

Add 100 µL of an internal standard solution (e.g., ¹³C₅-labeled D-2-HG in 70% methanol)

to the lysate.[15]

Precipitate proteins by adding ice-cold methanol or acetonitrile, vortex, and incubate at

-20°C.

Centrifuge at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C.

Collect the supernatant for analysis.

LC-MS Analysis:

Inject the extracted metabolites onto a suitable chromatography column (e.g., a chiral

column to separate D- and L-enantiomers).

Perform separation using an appropriate gradient of mobile phases.

Detect and quantify 2-HG and the internal standard using a mass spectrometer operating

in selected reaction monitoring (SRM) or a similar targeted mode.

Normalize the 2-HG concentration to the cell number or total protein content.[15]
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Enzymatic Assay for 2-HG Detection
Fluorimetric or colorimetric assays provide a high-throughput alternative to LC-MS for

measuring 2-HG levels, particularly in screening applications.[16]

Principle: The assay couples the D-2-HG-dependent production of NADH by D-2-

hydroxyglutarate dehydrogenase (D2HGDH) to a second reaction where a diaphorase

enzyme uses the NADH to convert a probe (like resazurin) into a fluorescent product

(resorufin).[16][17]

Protocol Outline:

Sample Preparation: Collect cell culture media or cell lysates. Deproteinate the samples,

often by a filtration step.[17]

Reaction Setup: In a microplate, add the deproteinated sample.

Enzyme Reaction: Add a reaction mix containing D2HGDH, NAD+, diaphorase, and

resazurin.

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g.,

30-60 minutes).

Detection: Measure the fluorescence of resorufin using a plate reader (Excitation ~530-

560 nm, Emission ~590 nm).

Quantification: Determine 2-HG concentration by comparing the fluorescence signal to a

standard curve generated with known concentrations of D-2-HG.[16]
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Caption: Workflow for a fluorescent enzymatic 2-HG detection assay.
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Cellular Differentiation Assay
In leukemia models like the TF-1 cell line, the block in differentiation caused by IDH2 R140Q

can be assessed by monitoring the expression of cell surface markers using flow cytometry.

Cell Culture and Treatment:

Culture TF-1 cells expressing IDH2 R140Q in appropriate media.

Treat cells with an IDH2 mutant inhibitor (e.g., Enasidenib) or a vehicle control over a time

course (e.g., 7 to 28 days).[12]

Induce differentiation with an appropriate cytokine, such as erythropoietin (EPO) for

erythroid lineage or GM-CSF for myeloid lineage.

Immunophenotyping:

Harvest cells and wash with a staining buffer (e.g., PBS with 2% FBS).

Incubate cells with fluorescently-conjugated antibodies against surface markers of mature

cells (e.g., CD11b, CD14 for myeloid; CD71, CD235a for erythroid) and markers of

immature cells (e.g., CD117).[1][11]

Wash away unbound antibodies.

Analyze the stained cells using a flow cytometer to quantify the percentage of cells

expressing differentiation markers in treated versus control populations.

Therapeutic Targeting of IDH2 R140Q
The discovery that the oncogenic effects of IDH2 R140Q are dependent on 2-HG production

made it a prime target for drug development. Small molecule inhibitors have been designed to

allosterically bind to the mutant IDH2 enzyme at the dimer interface, locking it in an open

conformation that prevents its catalytic activity.[1][3]

Enasidenib (AG-221): An oral, selective inhibitor of mutant IDH2 enzymes, Enasidenib was

approved by the FDA for treating relapsed or refractory AML with an IDH2 mutation.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4295919/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00417/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066619/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2019.00417/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical studies have shown that it effectively lowers plasma 2-HG levels and promotes the

differentiation of leukemic blasts.[1][18]

AGI-6780: A potent and selective preclinical inhibitor of IDH2 R140Q that was instrumental in

demonstrating that inhibiting the mutant enzyme could reverse epigenetic changes and

restore cellular differentiation in vitro.[1][9]

Treatment with these inhibitors leads to a significant reduction in 2-HG levels, which in turn

allows for the reversal of DNA and histone hypermethylation, ultimately restoring normal

cellular differentiation pathways.[5][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5050039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5050039/
https://www.researchgate.net/figure/DH2-mutations-at-R172-and-R140-differentially-alter-the-IDH2-catalytic-site-structure_fig1_332978411
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4295919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4295919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5066133/
https://pubmed.ncbi.nlm.nih.gov/32245484/
https://pubmed.ncbi.nlm.nih.gov/32245484/
https://www.biorxiv.org/content/10.1101/2024.04.26.591335v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4197823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4197823/
https://www.researchgate.net/figure/Detection-of-2-HG-using-a-fluorescent-D-2-Hydroxyglutarate-Dehydrogenase-D2HGDH_fig5_320256277
https://www.oncokb.org/gene/IDH2/R140Q
https://www.benchchem.com/product/b12380947#understanding-the-neomorphic-activity-of-idh2-r140q
https://www.benchchem.com/product/b12380947#understanding-the-neomorphic-activity-of-idh2-r140q
https://www.benchchem.com/product/b12380947#understanding-the-neomorphic-activity-of-idh2-r140q
https://www.benchchem.com/product/b12380947#understanding-the-neomorphic-activity-of-idh2-r140q
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12380947?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

